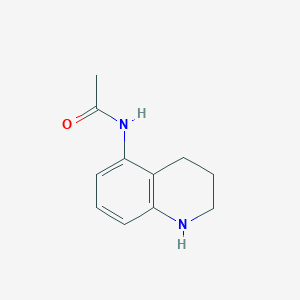

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide

概要

説明

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the acetylation process. The reaction conditions may vary, but it generally requires heating to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

科学的研究の応用

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

類似化合物との比較

Similar Compounds

N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide: Another derivative of tetrahydroquinoline with similar properties.

N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide: A compound with a different substitution pattern on the quinoline ring.

Uniqueness

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

生物活性

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol. The synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride under acidic or basic conditions. This compound serves as a precursor for various derivatives that exhibit enhanced biological activities.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has demonstrated promising anticancer properties in several studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as Hep-2C and MCF7. For example, one study reported an IC50 value of 11.9 ± 1.04 µM for a related compound against Hep-2C cells after 72 hours of treatment . This suggests that this compound could be a potential candidate for further development as an anticancer agent.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals. In various assays measuring total antioxidant capacity (TAC) and reducing power (TRP), tetrahydroquinoline derivatives have shown significant radical scavenging activity . This property is crucial for mitigating oxidative stress-related diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites and inhibiting substrate access. For instance:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in disease pathways. This includes potential inhibition of α-amylase and other metabolic enzymes .

- Cell Cycle Arrest : In cancer studies, it has been observed to cause cell cycle arrest at the G2/M phase in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide | Similar tetrahydroquinoline backbone | Moderate anticancer activity |

| N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide | Different substitution pattern | Variable antimicrobial effects |

| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide | Oxo group addition | Enhanced antioxidant properties |

This table highlights how variations in the chemical structure can influence biological activity significantly.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of tetrahydroquinoline derivatives:

- Antioxidant Evaluation : A study found that certain derivatives exhibited IC50 values as low as 29.19 ± 0.25 µg/mL in DPPH radical scavenging assays . This indicates strong potential for developing antioxidant therapies.

- In Vivo Studies : Following promising in vitro results, further investigations into the anti-inflammatory effects were conducted using animal models. These studies demonstrated significant reductions in inflammatory markers compared to standard treatments like acetylsalicylic acid .

特性

IUPAC Name |

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2,5-6,12H,3-4,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCOPOQVNHAIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。